molecular formula C12H11BrN2O2S2 B2863397 Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 312922-22-8

Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B2863397
M. Wt: 359.26
InChI Key: YEJZCJHZLICGTP-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and synthetic materials .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a thiazole ring with various substituents. These include an ethyl carboxylate group, an amino group, and a bromophenyl group. The exact structure would need to be confirmed through spectroscopic analysis such as NMR or IR .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the various functional groups present. For example, the amino group might participate in reactions with acids or electrophiles, and the bromine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the polarity of its functional groups, its molecular weight, and the presence of the aromatic ring .

Scientific Research Applications

Summary of the Application

Pyrazolines and their derivatives have been found to possess a wide range of biological activities. They have been used in the study of their effects on rainbow trout alevins, Oncorhynchus mykiss .

Methods of Application or Experimental Procedures

The pyrazolines were synthesized according to published procedures . A mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol was refluxed for B4 synthesis for 7 hours .

Results or Outcomes

The study found that these compounds have confirmed biological as well as pharmacological activities . They have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

2. Antileishmanial and Antimalarial Evaluation of Pyrazole Derivatives

Summary of the Application

Hydrazine-coupled pyrazoles were synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .

Methods of Application or Experimental Procedures

The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Results or Outcomes

The results revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

3. Catalytic Protodeboronation of Pinacol Boronic Esters

Summary of the Application

Pinacol boronic esters are highly valuable building blocks in organic synthesis . This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

4. Synthesis and Evaluation of Pyrazole Derivatives for Antileishmanial and Antimalarial Activities

Summary of the Application

Hydrazine-coupled pyrazoles were synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .

Methods of Application or Experimental Procedures

The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Results or Outcomes

The results revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Future Directions

The study and development of new thiazole derivatives is an active area of research, particularly in the pharmaceutical industry. These compounds can have a wide range of biological activities, making them interesting targets for drug development .

properties

IUPAC Name

ethyl 4-amino-3-(2-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-6-4-3-5-7(8)13/h3-6H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJZCJHZLICGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

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